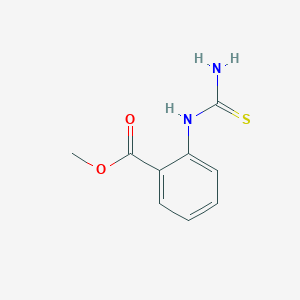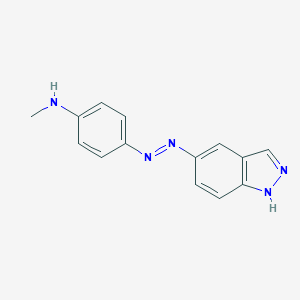
5-(4-Methylaminophenylazo)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylaminophenylazo)indazole, also known as Sudan IV, is a synthetic dye that is commonly used in various industries, including textiles, food, and cosmetics. The compound is a member of the azo dye family, which are characterized by the presence of an azo functional group (-N=N-) that links two aromatic rings. Sudan IV has a bright red color and is widely used as a colorant in various applications. In recent years, there has been growing interest in the scientific research of Sudan IV due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylaminophenylazo)indazole IV is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in cells. This compound IV has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects
This compound IV has been shown to exert various biochemical and physiological effects in cells. In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound IV has also been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
5-(4-Methylaminophenylazo)indazole IV has several advantages for use in laboratory experiments. The compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, this compound IV has been extensively studied and its properties are well-characterized, making it a reliable tool for scientific research. However, there are also limitations to the use of this compound IV in lab experiments. The compound is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, this compound IV has been shown to exhibit toxicity at high concentrations, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the scientific research of 5-(4-Methylaminophenylazo)indazole IV. One area of interest is the development of this compound IV-based therapies for cancer. In vitro studies have demonstrated that this compound IV can induce apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. Additionally, further research is needed to elucidate the mechanism of action of this compound IV and to identify other potential therapeutic targets. Finally, there is also interest in the development of new synthetic methods for the production of this compound IV and other azo dyes, which may lead to more efficient and sustainable production processes.
Synthesis Methods
5-(4-Methylaminophenylazo)indazole IV is synthesized by the diazotization of 4-methyl-2-nitroaniline followed by coupling with indazole. The reaction involves the formation of an azo bond between the two aromatic rings, resulting in the formation of this compound IV. The synthesis of this compound IV is a well-established process that has been widely used in the industry for many years.
Scientific Research Applications
5-(4-Methylaminophenylazo)indazole IV has been the subject of many scientific studies due to its potential therapeutic properties. The compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. In vitro studies have demonstrated that this compound IV can induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as a cancer treatment.
properties
CAS RN |
122168-71-2 |
|---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
4-(1H-indazol-5-yldiazenyl)-N-methylaniline |
InChI |
InChI=1S/C14H13N5/c1-15-11-2-4-12(5-3-11)17-18-13-6-7-14-10(8-13)9-16-19-14/h2-9,15H,1H3,(H,16,19) |
InChI Key |
STPLHEAZDSWCBD-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |
Canonical SMILES |
CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |
synonyms |
5-(4-methylaminophenylazo)indazole MA5I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





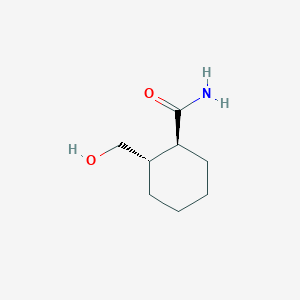
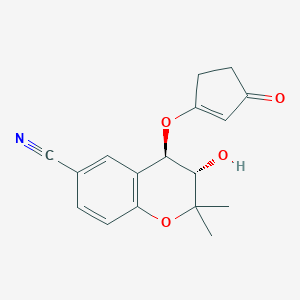
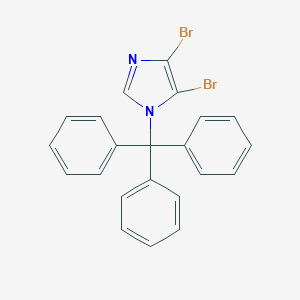

![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)


![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)

